molecular formula C10H12FN3O2 B13605794 1-(2-Fluoro-5-nitrophenyl)piperazine

1-(2-Fluoro-5-nitrophenyl)piperazine

Cat. No.: B13605794
M. Wt: 225.22 g/mol
InChI Key: AEOYLRPAIZPAEA-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-nitrophenyl)piperazine is an organic compound with the molecular formula C10H12FN3O2. It is a derivative of piperazine, a heterocyclic amine, and contains both a fluorine and a nitro group attached to a phenyl ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-5-nitrophenyl)piperazine typically involves the reaction of 2-fluoro-5-nitroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-5-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-(2-Fluoro-5-aminophenyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though specific products depend on the conditions and reagents used.

Scientific Research Applications

1-(2-Fluoro-5-nitrophenyl)piperazine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies of enzyme inhibition and receptor binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-nitrophenyl)piperazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-4-nitrophenyl)piperazine: Similar structure but with the nitro group in a different position.

    1-(2-Nitrophenyl)piperazine: Lacks the fluorine atom.

    1-(2-Fluorophenyl)piperazine: Lacks the nitro group.

Uniqueness

1-(2-Fluoro-5-nitrophenyl)piperazine is unique due to the presence of both the fluorine and nitro groups on the phenyl ring. This combination can enhance its reactivity and binding properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12FN3O2

Molecular Weight

225.22 g/mol

IUPAC Name

1-(2-fluoro-5-nitrophenyl)piperazine

InChI

InChI=1S/C10H12FN3O2/c11-9-2-1-8(14(15)16)7-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2

InChI Key

AEOYLRPAIZPAEA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

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